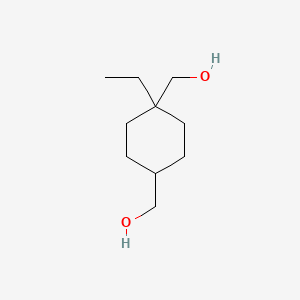

1,4-Cyclohexanedimethanol, 1-ethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Cyclohexanedimethanol, 1-ethyl- is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethyl group substituent at one of the positions. This compound is a diol, meaning it has two hydroxyl functional groups, which makes it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedimethanol, 1-ethyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl terephthalate (DMT) in the presence of a catalyst. The reaction proceeds in two steps:

- Conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) using hydrogen gas.

- Further hydrogenation of DMCD to produce 1,4-Cyclohexanedimethanol, 1-ethyl-.

The reaction conditions typically involve high pressure and temperature, with catalysts such as palladium or copper chromite being used to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of 1,4-Cyclohexanedimethanol, 1-ethyl- often involves continuous processes to ensure high yield and efficiency. The use of specific catalysts and controlled reaction conditions allows for the production of the desired isomer ratio and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedimethanol, 1-ethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanedicarboxylic acid, while reduction can produce cyclohexane derivatives with varying degrees of saturation .

Scientific Research Applications

Synthesis Process

- Starting Materials : Formaldehyde, crotonaldehyde, and ethyl acrylate.

- Catalysts : Copper-based catalysts are commonly employed for the hydrogenation process.

- Yield : Under optimized conditions (240°C, 4.0 MPa of H2), yields can reach up to 84% for the synthesis of 1,4-cyclohexanedimethanol .

Applications in Polymer Chemistry

-

Polyester Production :

- 1,4-Cyclohexanedimethanol is a crucial co-monomer for producing polyethylene terephthalate (PET) and other polyesters. It enhances the thermal and mechanical properties of the resulting polymers .

- Its use allows for the production of high-performance fibers and films that are essential in textiles and packaging industries.

- Polyurethane Foams :

- Polyester-Carbonate Copolymers :

Cosmetic Applications

1,4-Cyclohexanedimethanol is also gaining traction in the cosmetic industry due to its properties as a solvent and emollient. It can be found in formulations for creams, lotions, and gels.

- Moisturizing Properties : Studies have shown that formulations containing this compound can significantly enhance skin hydration and improve sensory attributes such as consistency and greasiness .

- Stability Enhancer : Its inclusion in cosmetic formulations helps stabilize emulsions, contributing to longer shelf life and efficacy of products.

Case Study 1: Polyester Fiber Production

A significant application of 1,4-cyclohexanedimethanol is in the production of polyester fibers. A study demonstrated that fibers produced from polyesters incorporating this compound exhibited superior dyeing properties without compromising melting points necessary for processing .

Case Study 2: Cosmetic Formulations

In a recent experimental design study focusing on cosmetic formulations using response surface methodology, it was found that incorporating 1,4-cyclohexanedimethanol improved physical properties such as viscosity and skin feel. The study highlighted how varying concentrations affected overall product performance .

Toxicological Considerations

While 1,4-cyclohexanedimethanol has numerous applications, it is essential to consider its safety profile. Toxicological data indicate that it has low toxicity levels; however, further assessments are necessary to establish comprehensive safety guidelines for its use in consumer products .

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedimethanol, 1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the cyclohexane ring provides structural stability and rigidity, which can enhance the mechanical properties of the resulting products .

Comparison with Similar Compounds

Similar Compounds

1,4-Cyclohexanedimethanol: Similar in structure but lacks the ethyl substituent.

1,4-Cyclohexanedicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.

1,2-Cyclohexanedicarboxylates: Differ in the position of the functional groups on the cyclohexane ring.

Uniqueness

1,4-Cyclohexanedimethanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the materials it is incorporated into. This compound offers a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .

Biological Activity

1,4-Cyclohexanedimethanol, 1-ethyl- (CHDM) is a diol compound that has garnered attention for its potential applications in various fields, including polymer chemistry and biochemistry. This article explores the biological activity of CHDM, focusing on its metabolic pathways, potential applications in drug delivery systems, and its environmental impact.

Chemical Structure and Properties

1,4-Cyclohexanedimethanol, 1-ethyl- is characterized by two hydroxymethyl groups attached to a cyclohexane ring with an ethyl substituent. Its chemical structure can be represented as follows:

This compound is known for its hydrophilic properties due to the presence of hydroxyl groups, making it suitable for various applications in biocompatible materials.

Metabolic Pathways

Recent studies have explored the microbial biosynthesis of CHDM. The metabolic pathway involves several key enzymes such as p-toluate monooxygenase and p-hydroxymethyl benzoate reductase. These enzymes facilitate the conversion of aromatic compounds into CHDM through a series of oxidation and reduction reactions .

Key Enzymatic Pathways:

- p-Toluate Monooxygenase: Catalyzes the initial oxidation of toluate.

- Dihydroxymethyl Benzene Dehydrogenase: Involved in further transformations leading to CHDM.

The biosynthetic production of CHDM can utilize renewable feedstocks like sugars, enhancing its sustainability profile .

Applications in Drug Delivery

CHDM has been investigated for its use in drug delivery systems due to its biocompatibility and ability to form polymeric structures. Research indicates that polyacetal microparticles made from CHDM can degrade under mildly acidic conditions, releasing therapeutic agents in a controlled manner .

Table 1: Comparison of Drug Delivery Systems Using CHDM

| Property | CHDM-Based Systems | Conventional Systems |

|---|---|---|

| Biodegradability | Yes | Varies |

| Release Profile | Controlled | Often uncontrolled |

| Biocompatibility | High | Moderate to High |

Case Study 1: Microbial Production

A study demonstrated the successful engineering of microbial strains capable of producing CHDM from renewable sources. The engineered organisms utilized specific metabolic pathways that enhanced yield and efficiency .

Case Study 2: Drug Delivery Efficacy

In another study, CHDM-based microparticles were tested for their efficacy in delivering anticancer drugs. The results indicated a significant improvement in drug retention and release profiles compared to traditional systems, suggesting that CHDM can enhance therapeutic outcomes .

Environmental Impact

The environmental assessment of CHDM suggests that its production from renewable resources may reduce reliance on fossil fuels. The use of microbial processes not only minimizes waste but also aligns with sustainability goals in chemical manufacturing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-cyclohexanedimethanol (CHDM) in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : CHDM is typically synthesized via catalytic hydrogenation of dimethyl terephthalate (DMT) using ruthenium-based catalysts under high-pressure H₂ (50–100 bar) and elevated temperatures (150–200°C). Alternative routes include hydrogenation of terephthalic acid derivatives. Yield optimization requires careful control of catalyst loading (1–5 mol%), solvent selection (e.g., dioxane or ethanol), and isomer ratio tuning (cis/trans ~30:70) . Post-synthesis purification involves recrystallization or distillation to remove unreacted intermediates.

Q. How do the cis/trans isomer ratios of CHDM impact its physicochemical properties?

- Methodological Answer : The cis/trans ratio (typically 30:70 in commercial CHDM) affects crystallinity, solubility, and thermal stability. Cis-rich isomers exhibit lower melting points (~40–50°C) and higher solubility in polar solvents (e.g., acetone), while trans isomers contribute to rigidity in polymer matrices. Researchers can adjust isomer ratios via selective crystallization or catalytic tuning during hydrogenation .

Q. What characterization techniques are critical for analyzing CHDM purity and structural isomerism?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies isomer ratios and detects impurities (e.g., residual DMT).

- NMR Spectroscopy : Distinguishes cis/trans configurations via chemical shifts (e.g., ¹H NMR peaks at δ 1.4–1.6 ppm for cyclohexane protons).

- Differential Scanning Calorimetry (DSC) : Measures melting transitions and crystallinity .

Advanced Research Questions

Q. How does CHDM’s incorporation into polyesters influence polymer performance metrics like hydrolytic stability and glass transition temperature (Tg)?

- Methodological Answer : CHDM enhances hydrolytic stability in polyesters due to its hydrophobic cycloaliphatic structure. For example, poly(ethylene terephthalate) (PET) modified with 20–30 mol% CHDM shows a Tg increase from 75°C to ~120°C. Researchers should optimize monomer feed ratios and polymerization conditions (e.g., 1 mol% catalyst, 250°C melt polycondensation) to balance flexibility and thermal resistance .

Q. What strategies resolve conflicting data on CHDM’s thermal stability under varying catalytic conditions?

- Methodological Answer : Contradictions in thermal degradation profiles (e.g., TGA data discrepancies) often arise from catalyst residues or isomer distribution. To address this:

- Control Experiments : Compare CHDM synthesized with/without catalyst removal (e.g., acid washing).

- Isomer-Specific Studies : Analyze pure cis/trans fractions separately using GC-MS .

Q. How can CHDM be leveraged to synthesize UV-curable coatings, and what performance metrics are critical?

- Methodological Answer : CHDM-based diacrylates (e.g., 1,3/1,4 CHDMDA) are synthesized via acrylation of hydroxyl groups using acryloyl chloride. Key metrics:

- Viscosity : 1,3/1,4 CHDMDA has ~27 cP, enabling easy blending with oligomers.

- Cure Speed : UV intensity ≥50 mW/cm² achieves >95% conversion in <10 sec.

- Adhesion : Cross-hatch ASTM D3359 testing shows >4B rating for metal substrates .

Q. Safety and Handling Considerations

Properties

CAS No. |

67663-05-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

[4-ethyl-4-(hydroxymethyl)cyclohexyl]methanol |

InChI |

InChI=1S/C10H20O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h9,11-12H,2-8H2,1H3 |

InChI Key |

JYQMOHNWAKXCDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(CC1)CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.